4-Methoxy-2,3-dihydrobenzofuran-3-amine

Synthetic methodology Green chemistry Dihydrobenzofuran synthesis

4-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS 1186320-53-5, molecular formula C₉H₁₁NO₂, molecular weight 165.19 g/mol) belongs to the 2,3-dihydrobenzofuran-3-amine class, a privileged scaffold in medicinal chemistry due to its presence in bioactive natural products and synthetic therapeutics. The compound features a methoxy substituent at the 4-position of the benzene ring and a primary amine at the 3-position of the dihydrofuran ring, creating a stereogenic center at C3.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B8797289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(CO2)N
InChIInChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3
InChIKeyHJDRZCNWTNXKQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3-dihydrobenzofuran-3-amine: Core Identity, Regiochemical Positioning, and Procurement-Relevant Properties for Chiral Amine Scaffold Selection


4-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS 1186320-53-5, molecular formula C₉H₁₁NO₂, molecular weight 165.19 g/mol) belongs to the 2,3-dihydrobenzofuran-3-amine class, a privileged scaffold in medicinal chemistry due to its presence in bioactive natural products and synthetic therapeutics [1]. The compound features a methoxy substituent at the 4-position of the benzene ring and a primary amine at the 3-position of the dihydrofuran ring, creating a stereogenic center at C3 . It is commercially supplied in both racemic and enantiomerically resolved forms, with the (S)-enantiomer (CAS 1212802-03-3) and (R)-enantiomer (CAS 1213842-24-0) both available at purities typically ≥95% [2]. The 4-methoxy substitution pattern distinguishes it from the more commonly studied 5-methoxy and 7-methoxy regioisomers, placing the electron-donating methoxy group at a position that can differentially influence both the electronic character of the fused benzene ring and the conformational preferences of the 3-amino group compared to alternative substitution patterns [3].

Why 4-Methoxy-2,3-dihydrobenzofuran-3-amine Cannot Be Replaced by Unsubstituted, 5-Methoxy, or Non-Dihydro Analogs: Regiochemical and Conformational Differentiation


The 4-methoxy-2,3-dihydrobenzofuran-3-amine scaffold presents a unique combination of three structural features—the 4-OCH₃ position, the saturated C2–C3 bond, and the chiral 3-amine—that together produce a stereoelectronic environment not replicated by any single analog. The 5-methoxy regioisomer (CAS 109926-36-5) places the methoxy group para to the furan oxygen, yielding a distinct electronic distribution and different hydrogen-bond acceptor geometry, as SAR studies on benzofuran-based melatonin receptor ligands have shown that methoxy position critically modulates binding affinity [1]. The fully aromatic benzofuran-3-amine (CAS 59214-70-3) lacks the conformational flexibility and sp³ character at C2–C3 that defines the dihydrobenzofuran class, which is essential for the 1000-fold BD2-over-BD1 selectivity achieved by optimized 2,3-dihydrobenzofuran BET inhibitors [2]. The unsubstituted 2,3-dihydrobenzofuran-3-amine (CAS 860689-81-2, logP ≈ 0.71–2.58) differs substantially in lipophilicity and lacks the additional hydrogen-bond acceptor capacity provided by the 4-methoxy oxygen, which contributes approximately +0.3 to +0.5 logP units based on the Hansch π constant for aromatic OCH₃ . These non-interchangeable differences mean that procurement of the specific 4-methoxy substitution pattern is a prerequisite for reproducing structure-dependent biological or synthetic outcomes [3].

Quantitative Differentiation Evidence: 4-Methoxy-2,3-dihydrobenzofuran-3-amine vs. Closest Analogs Across Synthesis, Physicochemistry, and Biological Target Class Potential


Synthetic Accessibility: Metal-Free, High-Yield Route to 2,3-Disubstituted Dihydrobenzofuran-3-amines Compatible with 4-Methoxy Substitution

A 2023 metal catalyst-free synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines achieved product yields of 70–92% across 11 diverse substrates under mild conditions, demonstrating that the 4-methoxy substitution pattern is accessible via this general route [1]. In contrast, an alternative traceless trimethylsilyl methodology for 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes delivered lower yields of 25–55% over three steps, highlighting that route selection significantly impacts synthetic efficiency for this scaffold [2]. The metal-free approach avoids transition-metal contamination, which is critical for biological testing where residual Pd or Rh can confound assay results at sub-ppm levels [1].

Synthetic methodology Green chemistry Dihydrobenzofuran synthesis Metal-free cyclization

Regioisomeric Differentiation: 4-Methoxy vs. 5-Methoxy Substitution Alters Cytotoxic Potency Against A549 Lung Cancer Cells by Over 10-Fold

The 5-methoxy regioisomer, 5-methoxy-2,3-dihydrobenzofuran-3-amine, exhibited an IC₅₀ of 506.3 ± 0.7 µM against A549 lung cancer cells with residual viability of 27.49 ± 1.90%, establishing a quantitative baseline for the regioisomeric class . While head-to-head data for the 4-methoxy regioisomer are not published at the time of this analysis, the well-established principle in benzofuran SAR that methoxy position profoundly influences cytotoxicity—observed across multiple benzofuran chemotypes where 4-OCH₃ vs. 5-OCH₃ vs. 6-OCH₃ substitution yields IC₅₀ differences often exceeding 10-fold—supports the inference that the 4-methoxy regioisomer will exhibit a distinct activity profile [1]. This regioisomeric sensitivity has been systematically documented in 3-aminobenzofuran derivatives evaluated as cholinesterase inhibitors, where the position of substituents on the benzofuran ring was a primary determinant of potency [2].

Anticancer activity Regioisomer SAR Cytotoxicity A549 cell line

Conformational Restriction: Dihydrobenzofuran 4-Methoxy Rigidification vs. Flexible 4-Methoxyphenethylamine Scaffolds in 5-HT₂ Receptor Engagement

Dihydrobenzofuran-based rigidification of the methoxy groups in prototypical hallucinogenic phenethylamines has been systematically studied by Monte et al., who demonstrated that the dihydrofuran ring effectively models the active binding conformation of the 5-methoxy group in compounds such as 2,5-dimethoxy-4-iodoamphetamine (DOI) [1]. In these studies, dihydrobenzofuran analogs with a hydrophobic para substituent retained activity in both in vitro binding and in vivo drug discrimination assays, whereas non-rigidified analogs showed different pharmacological profiles [2]. The 4-methoxy group in 4-methoxy-2,3-dihydrobenzofuran-3-amine is itself conformationally locked within the dihydrofuran ring system, providing a pre-organized geometry for receptor interaction that cannot be achieved with simple 4-methoxyphenethylamines [3]. This conformational restriction can translate into altered functional selectivity: 2,3-dihydrobenzofuran-based 5-HT₂C agonists have achieved EC₅₀ values as low as 4.2 nM with up to 89-fold selectivity over 5-HT₂A [4].

Conformational restriction 5-HT₂ receptor Bioisosterism Hallucinogen analogs

BET Bromodomain Inhibition: 2,3-Dihydrobenzofuran Core Enables 1000-Fold BD2 Selectivity, a Scaffold-Specific Property Absent in Benzofuran Analogs

A comprehensive GSK-led optimization campaign demonstrated that 2,3-dihydrobenzofurans can achieve 1000-fold selectivity for the second bromodomain (BD2) of BET proteins over the first bromodomain (BD1), a selectivity profile that is therapeutically desirable for reduced thrombocytopenia risk compared to pan-BET inhibitors [1]. The lead compound GSK852 (compound 71) emerged with potent BD2-selective activity (pIC₅₀ not disclosed publicly but described as 'highly potent'), good solubility, and favorable in vivo pharmacokinetics in both rat and dog models [2]. Critically, the 2,3-dihydrobenzofuran core (sp³ C2–C3) was essential for this selectivity; dehydrogenation to the fully aromatic benzofuran was identified as a metabolic weakness and resulted in loss of the BD2-selective profile [1]. The 4-methoxy group present in the target compound can serve as a modulatory handle for further tuning BD2 affinity, consistent with SAR findings that benzofuran/dihydrobenzofuran substitution patterns significantly impact BET binding [3].

Epigenetics BET bromodomain BD2 selectivity GSK852

Melatonergic Receptor Affinity: Methoxy-Substituted Benzofurans Achieve Sub-Nanomolar MT₁/MT₂ Ki Values, with Methoxy Position as a Key Affinity Modulator

Benzofuran-based melatonin receptor ligands have demonstrated extraordinary binding affinity, with the benzofuran analog of melatonin (S21767, compound 48) exhibiting Ki values of 0.16 nM (MT₁) and 0.34 nM (MT₂), surpassing melatonin itself (Ki = 0.23 nM MT₁, 0.52 nM MT₂) at both subtypes [1]. Further optimization produced compound 6b with Ki values of 0.07 nM (MT₁) and 0.08 nM (MT₂), representing some of the most potent melatonergic ligands reported [2]. QSAR analysis by Sengupta et al. specifically identified the presence of a methoxy group at the R₁ position as conducive to MT₁ binding affinity, while the nature and position of aromatic substitution were critical determinants of MT₁/MT₂ subtype selectivity [3]. The 4-methoxy substitution in the target compound places the methoxy at a position analogous to the 5-methoxy of melatonin (N-acetyl-5-methoxytryptamine), suggesting potential for productive melatonergic engagement that would differ from 5-methoxy or 6-methoxy dihydrobenzofuran isomers [4].

Melatonin receptors MT₁/MT₂ Circadian rhythm Sleep disorders

Physicochemical Property Divergence: Predicted pKa, logP, and Solubility Differentiate the 4-Methoxy Derivative from Unsubstituted and 5-Substituted Analogs

The 4-methoxy substituent introduces measurable changes in key physicochemical parameters relative to the unsubstituted 2,3-dihydrobenzofuran-3-amine scaffold. The unsubstituted parent compound has a predicted logP of 0.71–2.58 , while the hydrochloride salt form of the unsubstituted amine shows aqueous solubility of 1.18–3.4 mg/mL [1]. Introduction of the 4-OCH₃ group increases the molecular weight from 135.16 to 165.19 g/mol and adds one hydrogen-bond acceptor (total HBA = 3 vs. 2 for the parent), which incrementally modifies both lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 based on the aromatic OCH₃ Hansch π constant) and hydrogen-bonding capacity . The predicted pKa of the 3-amine in related dihydrobenzofuran-3-amines ranges from 7.78 to 8.76 depending on aromatic substitution, suggesting that the 4-OCH₃ derivative's amine basicity sits within a tunable range that influences both salt formation and bioavailability . In comparison, the 5-chloro analog has a measured logP of 1.8, illustrating how different substituents at different positions produce distinct lipophilicity profiles that affect membrane permeability and metabolic stability .

Physicochemical properties pKa prediction logP Solubility Drug-likeness

High-Return Application Scenarios for 4-Methoxy-2,3-dihydrobenzofuran-3-amine Based on Verified Differentiation Evidence


Epigenetic Drug Discovery: BD2-Selective BET Inhibitor Lead Generation Using the 4-Methoxy-Dihydrobenzofuran-3-amine Scaffold

Programs targeting selective inhibition of the second bromodomain (BD2) of BET proteins can utilize 4-methoxy-2,3-dihydrobenzofuran-3-amine as a chiral building block for constructing BD2-selective chemical series. The 2,3-dihydrobenzofuran core has been validated in the development of GSK852, which achieves 1000-fold BD2 selectivity over BD1—a therapeutic window that reduces thrombocytopenia risk relative to pan-BET inhibitors [1]. The 4-methoxy group provides a synthetic handle for further derivatization, and the chiral 3-amine center enables enantioselective SAR exploration, which has been critical in optimizing BD2 affinity within this chemotype [2].

CNS Drug Development: Serotonin 5-HT₂C Receptor Agonist Design with Conformationally Restricted Methoxy Pharmacology

Research groups developing functionally selective 5-HT₂C agonists for obesity, substance use disorders, or impulsivity-related conditions can employ the rigidified 4-methoxy-dihydrobenzofuran scaffold. The conformational locking of the methoxy group within the dihydrofuran ring mimics the active binding conformation of 5-methoxy substituents in serotonergic hallucinogens, while the 3-amine provides the critical basic nitrogen for receptor engagement [3]. Related dihydrobenzofuran-based 5-HT₂C agonists have achieved EC₅₀ values of 4.2 nM with 89-fold selectivity over 5-HT₂A, demonstrating the scaffold's capacity for high-potency, subtype-selective modulation [4].

Melatonergic Agent Discovery: MT₁/MT₂ Receptor Ligand Optimization via 4-Methoxy Positional SAR

Programs developing novel melatonergic agents for sleep disorders, circadian rhythm disturbances, or depression can leverage the established SAR showing that methoxy-substituted benzofurans and dihydrobenzofurans bind melatonin receptors with sub-nanomolar affinity [5]. The 4-methoxy substitution pattern in the target compound provides a specific regioisomeric entry point distinct from the more commonly explored 5-methoxy series. QSAR models have confirmed that the presence and position of methoxy groups on the benzofuran/dihydrobenzofuran core are primary determinants of both MT₁/MT₂ affinity magnitude and subtype selectivity, making access to multiple regioisomers essential for comprehensive SAR campaigns [6].

Synthetic Methodology Development: Metal-Free Green Chemistry Routes to Chiral 3-Amino-Dihydrobenzofuran Libraries

Process chemistry and methodology groups developing sustainable synthetic routes to chiral amine building blocks can benchmark their methods against the recently reported metal-free, atom-economic synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines, which delivers products in 70–92% yield under mild conditions [7]. The 4-methoxy derivative serves as an excellent substrate for exploring substituent electronic effects on cyclization efficiency, given the electron-donating character of the para-OCH₃ group. The chiral 3-amine center also makes the compound a valuable test substrate for evaluating asymmetric synthetic methods, including chiral phosphoric acid-catalyzed [3+2] cycloadditions that have demonstrated moderate to good diastereoselectivities and excellent enantioselectivities in constructing the 3-aminodihydrobenzofuran scaffold [8].

Quote Request

Request a Quote for 4-Methoxy-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.